molecular formula C11H10FN3OS B3388309 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide CAS No. 869716-02-9

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide

Cat. No. B3388309
M. Wt: 251.28 g/mol
InChI Key: RDHDVMLJEUVJHV-UHFFFAOYSA-N
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Description

“2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide” is a chemical compound with the CAS Number: 869716-02-9 . It has a molecular weight of 251.28 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H10FN3OS/c12-8-3-1-7 (2-4-8)11-14-9 (6-17-11)5-10 (16)15-13/h1-4,6H,5,13H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 370.6±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.8±3.0 kJ/mol . The flash point is 177.9±23.2 °C . The index of refraction is 1.544 . The molar refractivity is 43.0±0.3 cm^3 . The polar surface area is 55 Å^2 . The polarizability is 17.0±0.5 10^-24 cm^3 . The surface tension is 45.3±3.0 dyne/cm . The molar volume is 136.1±3.0 cm^3 .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)11-14-9(6-17-11)5-10(16)15-13/h1-4,6H,5,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDVMLJEUVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
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2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Reactant of Route 3
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2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
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2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Reactant of Route 5
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Reactant of Route 6
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide

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